molecular formula C13H15Cl2NO B5529861 1-(3,5-dichlorobenzoyl)azepane

1-(3,5-dichlorobenzoyl)azepane

Cat. No. B5529861
M. Wt: 272.17 g/mol
InChI Key: CCQVGTWMJWHRSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepane derivatives, including compounds similar to 1-(3,5-dichlorobenzoyl)azepane, can involve highly diastereoselective and enantioselective methods. For instance, Lee and Beak (2006) demonstrated asymmetric syntheses of substituted azepanes using (-)-sparteine-mediated asymmetric lithiation-conjugate additions, followed by hydrolysis, cyclization, and reduction processes (Lee & Beak, 2006).

Molecular Structure Analysis

The molecular structure of azepane derivatives has been elucidated through various methods, including X-ray crystallography. For example, Bremner et al. (1977) determined the crystal and molecular structure of a related diazepine derivative, shedding light on the enamide form with diacylation on nitrogen, which could provide insights into the structural analysis of 1-(3,5-dichlorobenzoyl)azepane (Bremner et al., 1977).

Chemical Reactions and Properties

Azepanes can undergo a variety of chemical reactions, leading to diverse derivatives. Varlamov et al. (2002) discussed the oxidation of substituted tetrahydro-3H-spiro[benz-2-azepine-3,1'-cyclohexanes] and their conversion into dihydro derivatives and other complex molecules through reactions with allyl- and benzylmagnesium halides (Varlamov et al., 2002).

Physical Properties Analysis

The physical properties of azepanes, including those related to 1-(3,5-dichlorobenzoyl)azepane, are crucial for understanding their behavior and potential applications. Research on similar compounds, such as the study by Meijer et al. (1988) on the photopolymerization of phenyl azides into polymers with a 1,2-azepinediyl structure, provides insights into their physical characteristics and potential for forming conductive polymer films (Meijer et al., 1988).

Chemical Properties Analysis

The chemical properties of 1-(3,5-dichlorobenzoyl)azepane can be inferred from studies on azepane derivatives. For example, the work by Belhocine et al. (2011) on azepanium ionic liquids highlights the potential of azepane derivatives to form room-temperature ionic liquids, suggesting diverse chemical functionalities and applications (Belhocine et al., 2011).

properties

IUPAC Name

azepan-1-yl-(3,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c14-11-7-10(8-12(15)9-11)13(17)16-5-3-1-2-4-6-16/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQVGTWMJWHRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorobenzoyl)azepane

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